molecular formula C23H24N4OS2 B292165 1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine

1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine

Cat. No. B292165
M. Wt: 436.6 g/mol
InChI Key: RZNDNEPTTBKXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine, also known as DTPP, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in various biological processes. For example, 1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer metastasis.
Biochemical and Physiological Effects
1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine is its potential as a drug candidate for various diseases. However, its limitations include its relatively low solubility in water and its toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and receptors. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties could further enhance its potential applications.

Synthesis Methods

1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine can be synthesized via a multistep process involving the reaction of 4-phenylpiperazine with 3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid, followed by the condensation of the resulting intermediate with 2-oxoethyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine has shown potential in various scientific research applications, including as a potential drug candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. It has also been studied for its antimicrobial and anti-inflammatory properties.

properties

Molecular Formula

C23H24N4OS2

Molecular Weight

436.6 g/mol

IUPAC Name

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C23H24N4OS2/c28-23(17-25-10-12-26(13-11-25)18-6-2-1-3-7-18)27-20(22-9-5-15-30-22)16-19(24-27)21-8-4-14-29-21/h1-9,14-15,20H,10-13,16-17H2

InChI Key

RZNDNEPTTBKXOB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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